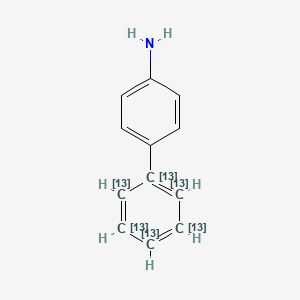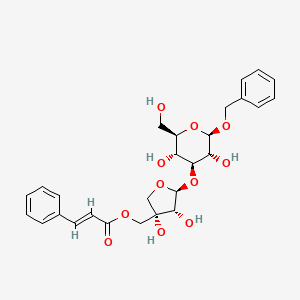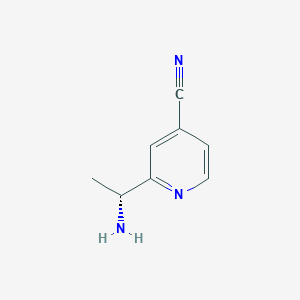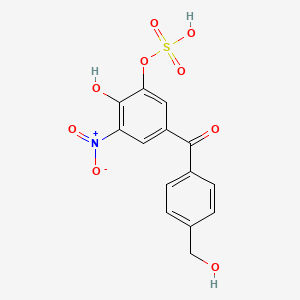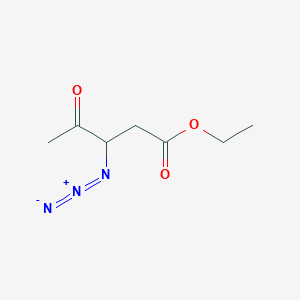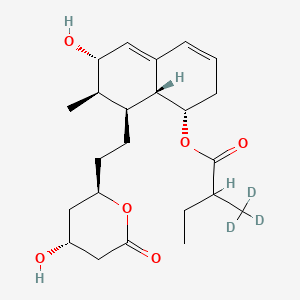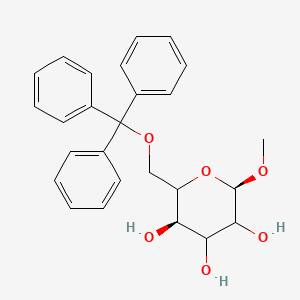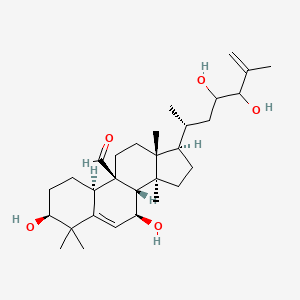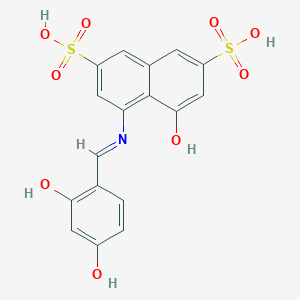
Azomethine HR
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azomethine HR is a derivative of azomethine H, known for its application in the spectrophotometric determination of boron. It is synthesized from 8-amino-1-naphthol-3,6-disulphonic acid (H-acid) and 2,4-dihydroxybenzaldehyde. This compound forms a yellow complex with boron, which is highly sensitive and useful for analytical purposes .
準備方法
Synthetic Routes and Reaction Conditions
Azomethine HR is synthesized by condensing 8-amino-1-naphthol-3,6-disulphonic acid with 2,4-dihydroxybenzaldehyde. The reaction typically occurs in an aqueous solution at a controlled pH to ensure the formation of the desired product. The resulting compound is a yellow powder that is less soluble in water compared to azomethine H .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis likely follows similar protocols to laboratory methods, with adjustments for scale. This includes the use of large-scale reactors, precise control of reaction conditions, and purification processes to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Azomethine HR primarily undergoes complexation reactions with boron. It can also participate in other reactions typical of azomethine compounds, such as condensation and coordination with metal ions .
Common Reagents and Conditions
Complexation with Boron: this compound reacts with boron in an aqueous solution at pH 7.5 to form a yellow complex.
Coordination with Metal Ions: This compound can coordinate with various metal ions, forming stable complexes that can be used in different analytical applications.
Major Products Formed
The major product formed from the reaction of this compound with boron is a yellow boron-azomethine HR complex. This complex has an absorption maximum at 425 nm, making it suitable for spectrophotometric analysis .
科学的研究の応用
Azomethine HR has several applications in scientific research:
Analytical Chemistry: It is widely used for the determination of boron in natural waters, wastewater, and other samples due to its high sensitivity and specificity.
Coordination Chemistry: This compound forms stable complexes with various metal ions, which can be used in the study of metal-ligand interactions and the development of new analytical methods.
Material Science:
作用機序
Azomethine HR exerts its effects primarily through complexation with boron and other metal ions. The azomethine group (–C=N–) in the compound acts as a ligand, coordinating with metal ions to form stable complexes. This coordination is facilitated by the presence of hydroxyl and sulfonic acid groups in the molecule, which enhance its binding affinity .
類似化合物との比較
Similar Compounds
Azomethine H: A closely related compound used for similar analytical purposes but with lower sensitivity compared to azomethine HR.
Uniqueness of this compound
This compound is unique due to its high sensitivity and specificity for boron determination. Its ability to form stable complexes with boron and other metal ions makes it a valuable tool in analytical chemistry and material science .
特性
分子式 |
C17H13NO9S2 |
|---|---|
分子量 |
439.4 g/mol |
IUPAC名 |
4-[(2,4-dihydroxyphenyl)methylideneamino]-5-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C17H13NO9S2/c19-11-2-1-9(15(20)5-11)8-18-14-6-12(28(22,23)24)3-10-4-13(29(25,26)27)7-16(21)17(10)14/h1-8,19-21H,(H,22,23,24)(H,25,26,27) |
InChIキー |
SUUGTVPLTSIKIZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1O)O)C=NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C=C3O)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(((1R,5S)-9-(Benzo[b]thiophen-2-yl)-8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)methyl)benzonitrile](/img/structure/B13443510.png)
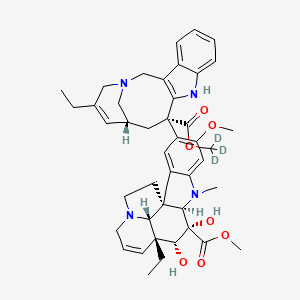
![(E)-3-phenyl-N-[2,2,2-trichloro-1-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]ethyl]prop-2-enamide](/img/structure/B13443525.png)

